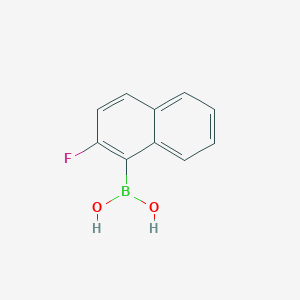

2-Fluoronaphthalene-1-boronic acid

Description

Properties

IUPAC Name |

(2-fluoronaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCSKXXPNOBHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoronaphthalene 1 Boronic Acid

Direct C-B Bond Formation Approaches

Direct C-B bond formation strategies are among the most efficient methods for synthesizing aryl boronic acids, including 2-fluoronaphthalene-1-boronic acid. These approaches can be broadly categorized into transition-metal-catalyzed borylations and metalation-borylation sequences.

Transition-Metal-Catalyzed Borylation Strategies

Transition-metal catalysis offers powerful tools for the direct introduction of a boryl group onto an aromatic ring. Palladium, iridium, and nickel are prominent metals utilized in these transformations, each with distinct advantages and applications.

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura-Ishiyama borylation, are a cornerstone for the synthesis of arylboronic esters from aryl halides or pseudohalides. nih.govbeilstein-journals.org This methodology can be applied to the synthesis of precursors to this compound. The general approach involves the reaction of a 1-halo-2-fluoronaphthalene with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org

Key components of this reaction include:

Palladium Catalyst: Various palladium complexes can be employed, often in combination with specific phosphine (B1218219) ligands that enhance catalytic activity and stability. nih.govorganic-chemistry.org For instance, Pd(OAc)₂ combined with ligands like SPhos can be effective for the borylation of aryl chlorides at lower temperatures. nih.gov Mechanochemical approaches using ball milling have also been developed, offering a solid-state, solvent-free alternative. beilstein-journals.org

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a commonly used and stable source of the boryl group. beilstein-journals.org

Base: A base, such as potassium acetate (B1210297) (KOAc) or triethylamine, is required to facilitate the catalytic cycle. beilstein-journals.orgorganic-chemistry.org

The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid. This method demonstrates good functional group compatibility and can be performed under relatively mild conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Borylation Conditions

| Aryl Halide | Catalyst System | Boron Reagent | Base | Solvent | Temperature (°C) | Yield | Reference |

| 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂/Ligand | B₂pin₂ | KOAc | Dioxane | 80-100 | High | organic-chemistry.org |

| 4-Chloroanisole | Pd(OAc)₂/SPhos | B₂pin₂ | K₃PO₄ | Not specified | Room Temp | 42% (48h) | nih.gov |

| Aryl Bromides | Pd(dba)₂/t-Bu-DPEphos | Pinacolborane | Et₃N | Dioxane | 80-100 | High | organic-chemistry.org |

| Aryl Chlorides | Pd(dba)₂/t-Bu-DPEphos | Pinacolborane | Et₃N | Dioxane | 120 | High | organic-chemistry.org |

This table presents a selection of reported conditions and may not be directly applicable to this compound without optimization.

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govnih.govumich.edu This strategy allows for the conversion of a C-H bond on the naphthalene (B1677914) ring directly to a C-B bond. The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, with the borylation occurring at the least sterically hindered position. umich.edubeilstein-journals.org

For 2-fluoronaphthalene (B33398), the electronic and steric properties of the fluorine substituent would influence the site of borylation. While fluorine is a moderately directing group, the regioselectivity can be challenging to predict and may lead to a mixture of isomers. organic-chemistry.orgresearchgate.net To achieve selective borylation at the C1 position, a directing group strategy or a two-step borylation/dehalogenation sequence might be necessary. nih.gov For instance, a halogen at the 4-position can be used to block the meta position, directing the iridium-catalyzed borylation to the desired ortho position relative to the fluorine. nih.gov

Nickel-catalyzed borylation has gained significant attention as a more cost-effective and sustainable alternative to palladium-based systems. nih.govorganic-chemistry.orgsemanticscholar.org These methods can be applied to the synthesis of arylboronic acids and their derivatives from aryl halides and pseudohalides using reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄]. nih.govorganic-chemistry.org

The advantages of nickel catalysis include:

Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium. organic-chemistry.org

Mild Reaction Conditions: Many nickel-catalyzed borylations can be conducted at room temperature. nih.govorganic-chemistry.orgrsc.org

Broad Functional Group Tolerance: These methods are often compatible with a wide range of functional groups. nih.govorganic-chemistry.org

A typical nickel-catalyzed borylation might involve a nickel catalyst such as NiCl₂(dppp) in the presence of a ligand like PPh₃ and a base. nih.govorganic-chemistry.org While the direct application to this compound synthesis is not explicitly detailed in the provided context, the general applicability of this method to a wide array of aryl halides suggests its potential. nih.govorganic-chemistry.org

Directed Ortho Metalation (DoM) and Subsequent Borylation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The fluorine atom in 2-fluoronaphthalene can act as a moderate directing group. organic-chemistry.org

The process involves:

Lithiation: Treatment of 2-fluoronaphthalene with a strong lithium base, such as n-butyllithium or s-butyllithium, leads to the formation of a lithiated intermediate at the C1 position. thieme-connect.com The choice of base and reaction conditions is crucial to avoid side reactions. researchgate.net

Borylation: The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. thieme-connect.com

Hydrolysis: Acidic workup of the reaction mixture yields the desired this compound.

Schlosser and Rausis reported the lithiation of 1-fluoronaphthalene (B124137) with s-BuLi and subsequent trapping with electrophiles, demonstrating the feasibility of ortho-lithiation. thieme-connect.com However, for 2-fluoronaphthalene, metalation can sometimes lead to mixtures of regioisomers. researchgate.net

Lithium-Halogen Exchange and Subsequent Quenching with Boron Electrophiles

Lithium-halogen exchange is a classic and highly effective method for the preparation of organolithium reagents from aryl halides. beilstein-journals.orgharvard.eduprinceton.edu This approach is particularly useful when the corresponding halide is readily available. For the synthesis of this compound, the starting material would be 1-bromo-2-fluoronaphthalene (B41077) or 1-iodo-2-fluoronaphthalene.

The reaction proceeds via the following steps:

Exchange Reaction: The aryl halide is treated with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). beilstein-journals.orgharvard.edu This results in the exchange of the halogen atom for a lithium atom.

Borylation: The newly formed aryllithium intermediate is then reacted with a boron electrophile, such as trimethyl borate or triisopropyl borate. nih.gov

Hydrolysis: Subsequent acidic workup liberates the boronic acid.

This method is generally very fast and efficient, but it requires cryogenic conditions and careful handling of pyrophoric organolithium reagents. nih.govresearchgate.net The choice of solvent and temperature is critical for the success of the reaction. harvard.edu

Grignard Reagent Formation and Borylation

The synthesis of aryl boronic acids via the Grignard reaction is a well-established and widely utilized method in organic chemistry. google.comgoogle.com This approach is particularly relevant for the preparation of this compound. The general principle involves the formation of an organomagnesium halide (a Grignard reagent) from an aryl halide, which then acts as a nucleophile, attacking an electrophilic boron-containing compound, typically a trialkyl borate. google.comorganic-chemistry.org

The most probable starting material for this synthesis is 1-bromo-2-fluoronaphthalene. The choice of a bromo derivative is strategic, as the carbon-bromine bond is more reactive towards magnesium than the carbon-fluorine bond, allowing for selective Grignard reagent formation. The reaction is typically initiated by the slow, dropwise addition of the 1-bromo-2-fluoronaphthalene, dissolved in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), to magnesium turnings. google.com The presence of a small iodine crystal is often used to activate the magnesium surface and initiate the reaction. google.com

Once the Grignard reagent, 2-fluoronaphthyl-1-magnesium bromide, is formed, it is then added to a solution of a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, at a low temperature, typically -70°C. google.com This low temperature is crucial to prevent the formation of undesired side products from the reaction of the Grignard reagent with the boronic ester product. After the addition is complete, the reaction mixture is allowed to warm to room temperature. The resulting boronic ester is then hydrolyzed with an aqueous acid, such as sulfuric acid, to yield the final product, this compound. google.com

Table 1: Reaction Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 1-Bromo-2-fluoronaphthalene | Differential reactivity of C-Br vs. C-F bond with Mg. |

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent. |

| Borylating Agent | Trimethyl borate or Tri-n-butyl borate | Electrophilic boron source. |

| Reaction Temperature (Borylation) | -70°C | Minimizes side reactions. |

| Hydrolysis | Aqueous acid (e.g., H₂SO₄) | Converts the boronic ester to the boronic acid. |

Transformation from Alternative Naphthalene Precursors

Conversion from Halogenated Fluoronaphthalenes

Beyond the Grignard route with 1-bromo-2-fluoronaphthalene, other halogenated fluoronaphthalenes can serve as precursors. For instance, a dihalogenated naphthalene, such as 1,X-dihalo-2-fluoronaphthalene (where X is a halogen more reactive than fluorine, like bromine or iodine), could potentially be used. In such a scenario, a metal-halogen exchange reaction, for example using an organolithium reagent like n-butyllithium at low temperatures, could selectively replace the more reactive halogen with lithium. This lithiated intermediate can then be reacted with a borating agent in a manner analogous to the Grignard reaction to yield the desired boronic acid. The success of this approach hinges on the ability to achieve selective metal-halogen exchange.

Functionalization of Existing Boronates

The synthesis of this compound through the derivatization of simpler, pre-existing naphthalene boronic acids represents a less direct but plausible strategy. For example, one could envision a scenario starting with a di-boronated naphthalene or a naphthalene boronic acid with another functional group that could be converted to fluorine. However, the direct fluorination of an existing naphthalene boronic acid is challenging due to the potential for ipso-substitution (replacement of the boronic acid group) and the difficulty in controlling the regioselectivity of the fluorination on the naphthalene ring. Research has shown that arylboronic acids can be converted to fluoroarenes using electrophilic fluorinating agents, but this would be counterproductive if the boronic acid group is desired in the final product. acs.org

A more theoretical approach could involve a rearrangement of a different isomer of fluoronaphthalene boronic acid. However, such rearrangements are not common for aryl boronic acids under standard conditions and would likely require harsh reaction conditions that could lead to decomposition.

Regioselectivity and Chemoselectivity Considerations in this compound Synthesis

The synthesis of this compound is intrinsically linked to considerations of regioselectivity and chemoselectivity.

Regioselectivity refers to the control of the position of the boronic acid group on the naphthalene ring. In the Grignard-based synthesis starting from 1-bromo-2-fluoronaphthalene, the regioselectivity is predetermined by the position of the bromine atom on the starting material. The Grignard reagent forms at the carbon where the bromine was located, and the subsequent borylation occurs at this same position. Therefore, the synthesis of the correct starting material is paramount for achieving the desired regioisomer. Studies on the electrophilic substitution of fluoronaphthalenes have shown that the position of the fluorine atom directs incoming substituents to specific positions, a factor that is critical during the synthesis of the halogenated precursor. researchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of another. In the synthesis of this compound from 1-bromo-2-fluoronaphthalene, the key chemoselective challenge is the preferential reaction of the carbon-bromine bond with magnesium over the carbon-fluorine bond. The C-Br bond is significantly weaker and more polarized than the C-F bond, making it more susceptible to oxidative addition to magnesium. This difference in reactivity allows for the selective formation of the Grignard reagent at the desired position, leaving the fluorine atom intact.

Optimization and Scalability Aspects in Synthetic Pathways

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful optimization of the reaction conditions to maximize yield, purity, and cost-effectiveness.

For the Grignard route, key optimization parameters include:

Purity of Reagents and Solvents: The Grignard reaction is highly sensitive to moisture and protic impurities. Using rigorously dried solvents and high-purity reagents is essential for achieving high yields.

Reaction Concentration: Running the reaction at higher concentrations is generally preferred for scalability as it reduces solvent waste and increases reactor throughput. However, this must be balanced with the need to control the exothermicity of the Grignard formation.

Temperature Control: Maintaining the low temperature during the borylation step is critical for minimizing the formation of byproducts. On a large scale, this requires efficient cooling systems.

Work-up and Purification: The purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines). Developing a robust crystallization procedure is often key to obtaining the product in high purity on a large scale. The use of N-methyliminodiacetic acid (MIDA) to protect the boronic acid as a stable MIDA boronate is a strategy that has been successfully employed for the purification and handling of other unstable boronic acids and could be applicable here. nih.gov

The development of continuous flow processes for organometallic reactions, including Grignard reagent formation, offers a promising avenue for the scalable and safe production of this compound. organic-chemistry.org Continuous flow reactors can offer better control over reaction temperature and mixing, leading to improved yields and safety profiles.

Reactivity and Mechanistic Investigations of 2 Fluoronaphthalene 1 Boronic Acid in Catalysis

Carbon-Carbon Cross-Coupling Reactions

2-Fluoronaphthalene-1-boronic acid is a valuable reagent in carbon-carbon bond-forming reactions, primarily through the Suzuki-Miyaura coupling. This reaction facilitates the synthesis of biaryl compounds, which are significant structural motifs in pharmaceuticals and advanced materials. researchgate.net The fluorine substituent on the naphthalene (B1677914) ring influences the electronic properties of the molecule, which can affect reaction rates and selectivity.

Suzuki-Miyaura Coupling with Aryl and Vinyl Electrophiles

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This process is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. wikipedia.orgorganic-chemistry.org The reaction is prized for its mild conditions and compatibility with a wide array of functional groups. sandiego.edumit.edu

Palladium catalysts are the most extensively used for Suzuki-Miyaura coupling. libretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org The choice of palladium precursor and, crucially, the supporting ligand, profoundly impacts the reaction's efficiency and scope. mit.edusci-hub.st

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.netresearchgate.net These precursors form the active Pd(0) catalyst in situ.

The design of phosphine (B1218219) ligands has been a major focus in advancing Suzuki-Miyaura coupling technology. mit.edusci-hub.st The use of bulky and electron-rich phosphine ligands has been shown to dramatically improve the efficiency and selectivity of these reactions, expanding their applicability to less reactive aryl chlorides and sterically hindered substrates. mit.edusci-hub.st

Bulky and electron-rich phosphine ligands are instrumental in promoting the key steps of the catalytic cycle. mit.edusci-hub.st Their steric bulk can facilitate the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition. mit.edu Examples of such ligands that have proven effective include dialkylbiarylphosphines and phospha-adamantanes. mit.eduresearchgate.net These ligands have enabled the coupling of unactivated aryl chlorides and sterically demanding substrates, which were previously challenging. mit.edusci-hub.st

Bulky Phosphines: The development of bulky biaryl phosphine ligands, such as those from the Buchwald group, has significantly expanded the scope of the Suzuki-Miyaura reaction. mit.edusci-hub.st These ligands promote the coupling of a wide variety of aryl and heteroaryl chlorides, bromides, and triflates. mit.edu The steric hindrance provided by these ligands is thought to accelerate the rate of reductive elimination. nih.gov For instance, a catalyst system based on a bulky biarylphosphine ligand has been shown to be effective for the amidation of five-membered heterocyclic bromides, a historically difficult transformation. nih.gov

Ferrocenyl Phosphines: Ferrocenyl phosphines represent another important class of ligands for Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.orgnih.govacs.org These ligands, which combine steric bulk with unique electronic properties, have been successfully applied to the coupling of both activated and deactivated aryl chlorides. organic-chemistry.orgnih.govacs.org Some ferrocenyl phosphine ligands have been shown to be particularly effective for the coupling of sterically hindered substrates. liv.ac.uk The modular synthesis of these ligands allows for the rapid generation of phosphines with diverse steric and electronic properties. nih.govacs.org

Table 1: Examples of Phosphine Ligands in Suzuki-Miyaura Coupling

| Ligand Type | Example Ligand | Key Features | Application | Reference |

|---|---|---|---|---|

| Bulky Biaryl Phosphine | RockPhos | Bulky and electron-rich | Coupling of electron-rich aryl halides with secondary alcohols | nih.gov |

| Bulky Biaryl Phosphine | XPhos | Highly active for Stille coupling of aryl chlorides | Synthesis of biaryl compounds | researchgate.net |

| Ferrocenyl Phosphine | Monodentate ferrocenyl phosphines | Electron-rich, effective at low catalyst loading | Coupling of activated and deactivated aryl chlorides | organic-chemistry.orgnih.govacs.org |

| Ferrocenyl Phosphine | Ferrocenyl oxazaphospholidine phosphines | Sterically and electronically tunable | Coupling of bulky aryl bromides and chlorides | researchgate.netliv.ac.uk |

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling. rsc.orgtcichemicals.com NHCs are strong electron donors and can form stable complexes with palladium, leading to highly active and robust catalysts. tcichemicals.com The steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms. tcichemicals.com

The use of NHC-Pd complexes has been shown to be effective for the Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids, a transformation for which phosphine-free systems were previously unreported. rsc.org Furthermore, the electronic properties of NHC ligands can influence the reaction outcome; studies have shown that electron-rich NHC ligands can enhance the rate of oxidative addition in Suzuki reactions. nih.gov In some cases, the choice of NHC ligand can even control the chemoselectivity of the coupling reaction when multiple reactive sites are present on the electrophile. nih.gov For instance, different NHC ligands can direct the selective coupling at either a chloro or a triflate substituent on an aryl ring. nih.gov

Table 2: Application of NHC Ligands in Suzuki-Miyaura Coupling

| NHC Ligand | Substrates | Key Finding | Reference |

|---|---|---|---|

| Nitrile-functionalized NHC | Acyl chlorides and arylboronic acids | Increased catalytic activity for acylative Suzuki-Miyaura coupling. | nih.gov |

| SIPr and SIMes | Chloroaryl triflates and arylboronic acids | Ligand-controlled chemodivergent coupling at either the chloride or triflate position. | nih.gov |

| N,N-diadamantylbenzimidazolium derived NHCs | Aryl chlorides and arylboronic acids | Electron-rich NHC ligands enhance the rate of oxidative addition. | nih.gov |

While palladium has dominated the field, nickel-catalyzed Suzuki-Miyaura couplings have gained significant attention due to nickel's lower cost and unique reactivity. libretexts.org Nickel catalysts have shown promise in coupling challenging substrates, including aryl fluorides. acs.org The mechanism of nickel-catalyzed C-F bond activation can involve the formation of a nickelacyclopropane intermediate. beilstein-journals.org

Nickel-catalyzed protocols have been developed for the cross-coupling of aryl fluorides with aryl boronic esters, sometimes employing co-catalysts like ZrF₄ and TiF₄. acs.org In some cases, ortho-directing groups on the aryl fluoride (B91410) can facilitate the C-F bond activation via cyclometalation. acs.org The choice between monophosphine and bisphosphine ligands can significantly impact the outcome of nickel-catalyzed Suzuki-Miyaura reactions, with no single ligand being optimal for all substrate pairings. nih.govresearchgate.net For instance, a Ni(dppp)Cl₂ complex has been found to be highly efficient for the coupling of arylboronic acids with (hetero)naphthyl alcohols. nih.gov

The substrate scope of Suzuki-Miyaura reactions using this compound is generally broad, allowing for the synthesis of a variety of biaryls. sci-hub.stacs.org However, certain limitations exist. Sterically hindered substrates can sometimes pose a challenge, although the use of bulky phosphine ligands has significantly mitigated this issue. sci-hub.stacs.org

A notable limitation is the stability of the boronic acid itself. Some boronic acids, particularly those that are polyfluorinated or derived from five-membered heterocycles, are prone to protodeboronation under the basic reaction conditions. mit.edumit.edu This decomposition pathway can lead to lower yields of the desired cross-coupled product. mit.edu To address this, catalyst systems that operate under milder conditions and with faster reaction times have been developed. mit.edu For example, a palladium precatalyst supported by a monodentate biarylphosphine ligand has been shown to effectively couple unstable boronic acids at room temperature or slightly elevated temperatures. mit.edu The presence of certain functional groups on the boronic acid, such as carboxylic acids or phenols, can also inhibit the reaction, likely through coordination to the palladium center. mit.edu

Substrate Scope and Limitations with this compound

Reactivity with Aryl/Heteroaryl Halides (Cl, Br, I) and Pseudohalides (OTf, OTs)

The reactivity of the leaving group in the aryl or heteroaryl partner generally follows the order I > OTf > Br > Cl. libretexts.orgharvard.edu This trend is rooted in the bond dissociation energies of the carbon-halogen bond and the relative ease of oxidative addition to the palladium(0) catalyst. libretexts.org While aryl iodides are the most reactive, the economic and practical advantages of using aryl chlorides have driven the development of highly active catalyst systems capable of activating the stronger C-Cl bond. researchgate.net For instance, the use of bulky, electron-rich phosphine ligands has proven effective for the coupling of aryl chlorides. libretexts.orgresearchgate.net

In the context of this compound, its coupling with a variety of aryl and heteroaryl halides and pseudohalides is anticipated to follow these general reactivity principles. Research on similar systems, such as the coupling of polyfluorophenylboronic acids, has demonstrated that aryl chlorides, bromides, and triflates are all viable substrates. mit.edu However, challenges can arise with certain substrates. For example, low conversions have been observed with aryl iodides in some instances, and substrates with coordinating groups in the ortho position may not couple efficiently. mit.edu

The following table summarizes the expected reactivity patterns in the Suzuki-Miyaura coupling of this compound with various electrophiles.

| Electrophile Type | General Reactivity | Key Considerations |

| Aryl/Heteroaryl Iodides | High | Most reactive, milder conditions often suffice. |

| Aryl/Heteroaryl Bromides | Moderate to High | Widely used, good balance of reactivity and stability. |

| Aryl/Heteroaryl Chlorides | Lower | Requires more active catalysts and often higher temperatures. researchgate.net |

| Aryl/Heteroaryl Triflates (OTf) | High | Reactivity is comparable to or greater than bromides. harvard.edu |

| Aryl/Heteroaryl Tosylates (OTs) | Moderate | Generally less reactive than triflates. |

It is important to note that the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, will significantly impact the success and efficiency of the coupling with any given halide or pseudohalide.

Tolerance of Diverse Functional Groups

A significant advantage of the Suzuki-Miyaura coupling is its high degree of functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov This tolerance extends to both the organoboron reagent and the electrophilic coupling partner. This compound is expected to be compatible with a wide array of functional groups under typical Suzuki-Miyaura conditions.

Research on analogous systems has shown that various functional groups are well-tolerated. For example, electron-donating and electron-withdrawing groups on the aryl halide partner are generally compatible. nih.gov Similarly, studies on the coupling of other boronic acids have demonstrated tolerance for groups such as esters, ketones, and nitro groups. mit.eduwhiterose.ac.uk

The table below provides a representative, though not exhaustive, list of functional groups that are generally tolerated in Suzuki-Miyaura couplings and are expected to be compatible with reactions involving this compound.

| Functional Group Class | Specific Examples | General Compatibility |

| Electron-donating groups | -OCH₃, -CH₃, -NR₂ | Generally well-tolerated. nih.gov |

| Electron-withdrawing groups | -CF₃, -CN, -NO₂, -CO₂R | Generally well-tolerated. whiterose.ac.uk |

| Halogens | -F, -Cl, -Br | Can participate in selective or multiple couplings. researchgate.net |

| Carbonyls | Aldehydes, Ketones, Esters | Generally tolerated. mit.edusmolecule.com |

| Nitrogen-containing groups | Amides, Amines, Nitriles | Generally tolerated. nih.gov |

| Sulfur-containing groups | Sulfones, Sulfonamides | Generally tolerated. |

| Heterocycles | Pyridines, Thiophenes, Furans | Often couple efficiently. mit.eduucla.edu |

While the Suzuki-Miyaura reaction is known for its broad functional group compatibility, certain functionalities can sometimes interfere. For instance, unprotected acidic protons, such as those in phenols or carboxylic acids, can be deprotonated by the base, potentially affecting the reaction. whiterose.ac.uk However, with appropriate choice of base and reaction conditions, even these substrates can often be successfully coupled.

Solvent and Base Effects on Reaction Efficiency and Selectivity

The choice of solvent and base are critical parameters in a Suzuki-Miyaura coupling, profoundly influencing reaction efficiency and selectivity. harvard.edu The base plays a crucial role in the activation of the boronic acid for transmetalation, while the solvent affects the solubility of reactants and intermediates, as well as the stability and activity of the catalyst. wikipedia.orgharvard.edu

A variety of bases can be employed, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). nih.govnih.gov The strength and nature of the base can impact the rate of transmetalation and can also influence side reactions. For instance, stronger bases may be required for less reactive aryl chlorides. libretexts.org The use of cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is often effective in challenging coupling reactions. nih.gov

The solvent system can range from organic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) to aqueous mixtures. harvard.edumit.edu Biphasic systems, such as toluene/water, are common and can facilitate the removal of inorganic byproducts from the organic phase where the catalytic cycle primarily occurs. The choice of solvent can also impact the aggregation state of the catalyst and the speciation of the boronic acid, thereby affecting reactivity.

The following table summarizes the effects of common solvents and bases on Suzuki-Miyaura reactions involving this compound.

| Solvent/Base | Role and Effects |

| Toluene | A common non-polar solvent, often used in combination with an aqueous base. |

| Dioxane | A polar aprotic solvent that can be used in both anhydrous and aqueous conditions. nih.gov |

| Tetrahydrofuran (THF) | A polar aprotic solvent, often used for its good solvating properties. nih.gov |

| Aqueous Mixtures | Can enhance the rate of transmetalation and facilitate product separation. harvard.edu |

| Potassium Carbonate (K₂CO₃) | A moderately strong base, widely used and effective for many couplings. researchgate.net |

| Sodium Carbonate (Na₂CO₃) | A common and cost-effective base, suitable for many applications. nih.gov |

| Cesium Carbonate (Cs₂CO₃) | A strong base, often used for difficult couplings due to its high solubility and reactivity. |

| Potassium Phosphate (K₃PO₄) | A strong base, particularly effective for coupling of heteroaryl compounds and sterically hindered substrates. nih.gov |

The optimal combination of solvent and base for the coupling of this compound will depend on the specific aryl halide or pseudohalide being used, as well as the desired reaction temperature and time.

Mechanistic Insights into the Catalytic Cycle

For nickel-catalyzed couplings, an alternative pathway involving the formation of a nickelacyclopropane intermediate has been proposed, especially for substrates like 2-fluorobenzofurans. researchgate.netbeilstein-journals.org This intermediate can then undergo β-fluorine elimination to form a nickel(II) species, which then proceeds through the rest of the catalytic cycle. researchgate.netbeilstein-journals.org

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) or nickel(II) center. rsc.org This process requires the activation of the boronic acid by a base. harvard.edu The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the metal center. harvard.edursc.org

The exact mechanism of transmetalation can be complex and may proceed through different pathways depending on the reaction conditions. rsc.org Two primary pathways are often considered: one involving the reaction of the boronate with the palladium-halide complex, and another where the base first reacts with the palladium-halide complex to form a palladium-hydroxo or -alkoxo species, which then reacts with the neutral boronic acid. harvard.edu The speciation of the boronic acid, whether it exists as the free acid, a boronate, or a boroxine (B1236090) (a cyclic trimer), can also influence the rate and efficiency of transmetalation.

Recent studies have highlighted the possibility of stepwise transmetalation mechanisms, particularly in nickel-catalyzed systems. researchgate.net Computational studies suggest that the strong fluorophilicity of boron can facilitate base-free transmetalation in certain cases. researchgate.net

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) or nickel(II) center couple to form the new C-C bond of the biaryl product. libretexts.org This step regenerates the catalytically active low-valent metal species, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org Reductive elimination is generally a facile process, particularly from cis-diorganopalladium(II) complexes. The steric and electronic properties of the ligands on the metal center can influence the rate of reductive elimination. Bulky ligands can promote this step by increasing steric crowding around the metal center. mq.edu.au

In some cases, particularly with nickel catalysts, the reductive elimination can be promoted by light or other stimuli, proceeding from an excited state of the metal complex. acs.org

Other Boronic Acid-Mediated C-C Bond Formations

Beyond the well-known Suzuki-Miyaura coupling, boronic acids are versatile reagents for other carbon-carbon bond formations. These reactions leverage the unique reactivity of the C-B bond to create complex molecular architectures.

The Petasis reaction, or borono-Mannich reaction, is a powerful multicomponent transformation that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to synthesize substituted amines, including valuable α-amino acids. organic-chemistry.orgwikipedia.org The reaction is prized for its operational simplicity, often proceeding under mild, non-anhydrous conditions, and its ability to tolerate a wide range of functional groups. wikipedia.orgorganic-chemistry.org

The mechanism involves the condensation of the amine and carbonyl to form an intermediate iminium ion. The boronic acid then adds its organic group to this electrophilic species. organic-chemistry.org In reactions involving α-hydroxy aldehydes, a key intermediate is believed to be a boronate ester formed between the aldehyde's hydroxyl group and the boronic acid, which then facilitates an intramolecular, stereoselective transfer of the aryl group. wikipedia.orgnih.gov

While the Petasis reaction is established for a broad scope of aryl- and vinylboronic acids, specific studies detailing the participation of this compound are not prevalent in the surveyed literature. However, the reaction is known to proceed with electron-rich, electron-neutral, and, under certain conditions like microwave heating, electron-poor arylboronic acids. organic-chemistry.orgresearchgate.net Given the electronic properties of the 2-fluoronaphthyl group, its reactivity would be an interesting subject for investigation.

Table 1: Representative Conditions for a Petasis Reaction

| Component A (Amine) | Component B (Carbonyl) | Component C (Boronic Acid) | Catalyst/Solvent | Product Type |

| Secondary Amine | Glyoxylic Acid | Arylboronic Acid | Dichloromethane, Room Temp. | N-Aryl-α-amino acid |

| L-Phenylalanine Methyl Ester | Lactol | Vinylboronic Acid | Ethanol, Room Temp. | anti-1,2-Amino alcohol |

| Aminopyridine (electron-poor) | Glyoxylic Acid | Arylboronic Acid | Toluene, Microwave | N-Aryl-α-amino acid |

This table illustrates general conditions for the Petasis reaction as specific data for this compound is not available. organic-chemistry.orgwikipedia.orgresearchgate.net

The conjugate addition of organoboronic acids to α,β-unsaturated systems, such as enones, enoates, and other Michael acceptors, is a cornerstone of asymmetric synthesis for creating stereogenic centers. d-nb.infocaltech.edu Rhodium and palladium complexes are prominent catalysts for these transformations. d-nb.infocaltech.edu The reaction involves the transmetalation of the aryl group from boron to the metal center, followed by the 1,4-addition of the aryl-metal species across the conjugated system.

The reactivity of the boronic acid can be a critical factor. For instance, heteroarylboronic acids like 2-furylboronic acid can be challenging substrates due to their propensity for protodeboronation, a process where the C-B bond is cleaved by a proton source. d-nb.info Research has shown that palladium-catalyzed systems can successfully couple arylboronic acids with heterocyclic acceptors like chromones to yield flavanones. caltech.edu In such cases, even substrates like 4-fluorophenylboronic acid have been shown to react effectively, yielding products with high enantioselectivity. caltech.edu

Specific examples employing this compound in conjugate additions are not explicitly detailed in the available literature. However, the successful use of other fluorinated and heteroaromatic boronic acids suggests its potential utility in this class of reactions, contingent on optimizing conditions to favor the desired C-C bond formation over competing pathways like protodeboronation. d-nb.infocaltech.edu

Table 2: Examples of Asymmetric Conjugate Addition of Arylboronic Acids to Chromones

| Arylboronic Acid | Acceptor | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Phenylboronic acid | Chromone | Pd(TFA)₂ / (S)-tBu-PyOX | 94% | 94% |

| 4-Fluorophenylboronic acid | 7-Hydroxychromone | Pd(TFA)₂ / (S)-tBu-PyOX | 50% | 93% |

| 4-Dibenzofuranboronic acid | Chromone | Pd(TFA)₂ / (S)-tBu-PyOX | 64% | 77% |

Data sourced from a study on palladium-catalyzed conjugate additions, illustrating the reaction's scope. caltech.edu

Decarboxylative cross-coupling has emerged as a powerful strategy, utilizing readily available carboxylic acids as precursors to organometallic or radical intermediates for C-C bond formation. nih.govchemrxiv.org In this context, boronic acids are more commonly the target of the reaction rather than the starting precursor undergoing decarboxylation.

A key transformation is decarboxylative borylation, where a (hetero)aryl carboxylic acid is converted into an arylboronic ester. nih.gov This process often proceeds via a radical mechanism, for example, through photo-induced ligand-to-metal charge transfer (LMCT) with a copper catalyst. The generated aryl radical is then trapped by a diboron (B99234) reagent. nih.gov The resulting boronic ester is a stable, versatile intermediate perfectly primed for subsequent reactions.

Once formed, this boronic acid derivative can be used in situ in a one-pot sequence for a variety of cross-couplings, most notably the Suzuki-Miyaura reaction. nih.gov This two-step, one-pot approach effectively allows for the decarboxylative cross-coupling of a carboxylic acid with an organohalide, mediated by the transiently formed boronic ester. Therefore, while this compound itself would not be the species undergoing decarboxylation, it represents the pivotal intermediate in such a synthetic sequence starting from 2-fluoronaphthalene-1-carboxylic acid.

Carbon-Heteroatom (C-X) Cross-Coupling Reactions

The formation of bonds between carbon and heteroatoms (N, O, S) is fundamental in the synthesis of pharmaceuticals and materials. Boronic acids are key reagents in these transformations, particularly in copper-catalyzed Chan-Lam and palladium-catalyzed Liebeskind-Srogl couplings.

Chan-Lam Couplings (C-N, C-O, C-S Bond Formation)

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-mediated reaction that forms aryl-heteroatom bonds by coupling an organoboronic acid with an amine, alcohol, or thiol. wikipedia.orgalfa-chemistry.com A major advantage of this reaction is that it can often be performed in the presence of air at room temperature, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The mechanism is thought to involve a Cu(II) species which undergoes transmetalation with the boronic acid to form an aryl-Cu(II) intermediate. This can then coordinate with the heteroatom nucleophile (e.g., an amine or alcohol). Reductive elimination from a transient Cu(III) species, formed by oxidation, yields the C-X coupled product and regenerates a Cu(I) species to continue the catalytic cycle. wikipedia.orgalfa-chemistry.com The reaction scope is broad, encompassing phenols, anilines, amides, carbamates, and various N-heterocycles. organic-chemistry.orgbeilstein-journals.org

While no specific studies on the use of this compound were identified, the reaction is well-documented for a wide array of substituted arylboronic acids. Electron-rich phenylboronic acids tend to give better yields than electron-poor ones, likely due to a more favorable transmetalation step. beilstein-journals.org The presence of a fluoride ion, either from the boronic acid or an additive like CuF₂, has been hypothesized to facilitate the cleavage of the C-B bond, potentially enhancing reaction rates and yields. bme.hu

Table 3: Representative Chan-Lam Coupling Reactions

| Boronic Acid | Heteroatom Partner | Copper Source | Conditions | Product Type |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | Dichloromethane, Air, RT | Diphenylamine |

| 4-Methoxyphenylboronic acid | 3-Phenyl-1H-pyrazole | Cu(OAc)₂·H₂O | Dichloromethane, O₂, RT | N-Aryl Pyrazole |

| Phenylboronic acid | 4-Bromophenol | CuF₂ | Pyridine, Air, RT | Aryl Ether |

| Arylboronic acid | KSCN | Cu(OAc)₂ | 4-Methylpyridine, O₂ | Aryl Thiocyanate |

This table presents a variety of Chan-Lam coupling conditions for different heteroatom partners. organic-chemistry.orgbeilstein-journals.orgbme.hu

Liebeskind-Srogl Couplings (C-S Bond Formation)

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a C-C bond between a thioester and a boronic acid. wikipedia.orgsynarchive.com A key feature of the original protocol is the use of a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst or mediator. wikipedia.orgorganic-chemistry.org This reaction is notable for proceeding under neutral, "baseless" conditions, which allows for the synthesis of highly functionalized and base-sensitive molecules. organic-chemistry.org

The mechanism is distinct from other couplings. It is proposed that the copper(I) salt interacts with the thioester, facilitating a formal transmetalation with the Pd(0) catalyst. The resulting organopalladium-thioester complex then undergoes a second transmetalation with the boronic acid, followed by reductive elimination to form the ketone product and regenerate the Pd(0) catalyst. wikipedia.org

The electronic nature of the boronic acid can significantly impact the reaction's success. Studies have shown that while electron-rich and electron-neutral boronic acids couple smoothly, those containing electron-withdrawing substituents can be challenging partners, sometimes leading to higher proportions of undesired homocoupling products. nih.gov Given that this compound contains an electron-withdrawing fluorine atom, its application in a Liebeskind-Srogl coupling might require careful optimization to achieve high yields of the desired cross-coupled product. nih.gov No direct examples using this specific substrate have been reported in the reviewed literature.

Aminative Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. thieme-connect.de More recently, variations of this reaction have been developed to forge carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals and functional materials. These aminative coupling reactions, which include the Buchwald-Hartwig amination and the Chan-Lam coupling, represent powerful tools for the synthesis of aryl amines. wikipedia.orgnih.govcatalysis.blogalfa-chemistry.com

The Buchwald-Hartwig amination typically employs a palladium catalyst to couple an amine with an aryl halide or pseudohalide. catalysis.blog While this reaction does not directly utilize a boronic acid, the target compound, this compound, can be a precursor to the corresponding aryl halide needed for such a reaction. More directly relevant are the Chan-Lam and the more nascent aminative Suzuki-Miyaura couplings.

The Chan-Lam coupling utilizes a copper catalyst to directly couple an aryl boronic acid with an amine, offering an alternative to palladium-catalyzed methods and can often be performed under milder, open-air conditions. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the amine to form the desired C-N bond. wikipedia.org A recent advancement in this area is the development of a square pyramidal copper complex, [Cu(DMAP)4I]I, which has been shown to be an excellent catalyst for the Chan-Lam coupling of various aryl boronic acids with amines, azides, and thiols at room temperature. rsc.org

A newer development, termed aminative Suzuki-Miyaura coupling, integrates a formal nitrene insertion into the traditional Suzuki-Miyaura catalytic cycle, transforming the expected biaryl product into a diaryl amine. nih.govsnnu.edu.cnresearchgate.net This innovative approach effectively merges the starting materials of a Suzuki-Miyaura reaction with the products of a Buchwald-Hartwig reaction. nih.govsnnu.edu.cn The process involves a palladium catalyst with a bulky phosphine ligand and an amination reagent. snnu.edu.cn

While specific studies detailing the use of this compound in these aminative coupling variants are not extensively documented in the reviewed literature, the general reactivity of aryl boronic acids in these transformations provides a framework for predicting its behavior. The electronic properties of the fluorinated naphthalene ring system would be expected to influence the transmetalation step in these catalytic cycles.

| Coupling Reaction | Catalyst Type | Key Features | General Applicability |

| Buchwald-Hartwig Amination | Palladium | Couples amines with aryl halides/pseudohalides. | Wide range of aryl halides and amines. catalysis.blog |

| Chan-Lam Coupling | Copper | Couples aryl boronic acids with N-H or O-H containing compounds. wikipedia.orgorganic-chemistry.org | Tolerates air and moisture; mild conditions. wikipedia.orgorganic-chemistry.org |

| Aminative Suzuki-Miyaura Coupling | Palladium | Formal nitrene insertion into the Suzuki-Miyaura reaction. nih.govsnnu.edu.cn | Joins Suzuki-Miyaura and Buchwald-Hartwig pathways. nih.govsnnu.edu.cn |

Boronic Acid-Specific Transformations

Beyond their utility in cross-coupling reactions, boronic acids are susceptible to a variety of transformations that can either be undesired side reactions or be harnessed for synthetic purposes. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired outcomes.

Protodeboronation Pathways and Strategies for Suppression

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction in processes involving boronic acids, particularly under the basic conditions often employed in Suzuki-Miyaura coupling. This transformation can occur through different mechanisms depending on the reaction conditions and the nature of the aryl boronic acid. In neutral aqueous solutions, most aryl boronic acids are relatively stable. However, in highly acidic or basic media, the rate of protodeboronation can increase significantly. muni.cz

For electron-deficient aryl boronic acids, protodeboronation can be particularly facile. Studies on fluorinated phenylboronic acids have shown that the presence of ortho-fluorine substituents can accelerate this process. The mechanism is believed to involve the formation of a trihydroxyboronate anion, which then undergoes heterolysis of the C-B bond.

Strategies to suppress protodeboronation are critical for maximizing the efficiency of cross-coupling reactions. These strategies often focus on minimizing the concentration of the free boronic acid in the reaction mixture. One common approach is the "slow-release" strategy, where the boronic acid is generated in situ from a more stable precursor. MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates are two classes of compounds that have been successfully employed for this purpose. These derivatives are more stable to the reaction conditions and slowly hydrolyze to release the reactive boronic acid, which is then quickly consumed in the desired cross-coupling reaction. Another strategy involves the use of highly active catalyst systems that promote rapid catalytic turnover, thus outcompeting the rate of protodeboronation.

Oxidation of Boronic Acids

The oxidation of the carbon-boron bond to a carbon-oxygen bond is another important transformation of boronic acids. This reaction is often used synthetically to produce phenols from the corresponding aryl boronic acids. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), sodium perborate (B1237305) (NaBO₃), and meta-chloroperoxybenzoic acid (m-CPBA). While this reaction can be synthetically useful, it can also be an undesirable side reaction in cross-coupling protocols. The presence of peroxides, which can form in ethereal solvents upon exposure to air, can lead to the oxidative degradation of the boronic acid.

Studies on the oxidation of naphthyl boronic acid have shown that under certain conditions, a chemoselective oxidation can be achieved, favoring the oxidation of the boronic acid over its corresponding pinacol (B44631) ester (BPin). rsc.org This selectivity is attributed to the preferential phase transfer of the boronic acid into the aqueous phase where the oxidation occurs. rsc.org

Halodeboronation Reactions

Halodeboronation is a process where the boronic acid group is replaced by a halogen atom (F, Cl, Br, or I). This reaction provides a direct method for the synthesis of aryl halides from aryl boronic acids. The reaction is typically carried out using an electrophilic halogen source, such as N-halosuccinimides (NCS, NBS, NIS). Both metal-free and metal-catalyzed (often with copper) conditions have been developed for this transformation.

Mechanistic studies on the copper-catalyzed halodeboronation of aryl boronic acids suggest that the reaction proceeds through a boronate-driven ipso-substitution pathway. acs.orgst-andrews.ac.uk The base in the reaction mixture facilitates the formation of a boronate species, which is more susceptible to electrophilic attack by the halogen source. acs.orgst-andrews.ac.uk Interestingly, it has been shown that copper may not be strictly necessary for these processes, with general Lewis base catalysis being the key factor. acs.org This understanding has led to the development of simple base-catalyzed halodeboronation protocols. acs.orgst-andrews.ac.uk For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) has been achieved through the NaOMe-catalyzed bromodeboronation of the corresponding aryl boronic acid. nih.gov

Transesterification and Derivatization of Boronic Acid to Boronate Esters or Trifluoroborates for Enhanced Reactivity/Stability

To overcome the inherent instability of some boronic acids, particularly their propensity for protodeboronation and oligomerization, they are often converted into more stable derivatives such as boronate esters and potassium organotrifluoroborates.

Boronate Esters: Boronic acids readily undergo condensation with diols, such as pinacol, to form cyclic boronate esters. These esters, like this compound pinacol ester, are generally more stable, less polar, and easier to handle and purify than the corresponding boronic acids. They are widely used in Suzuki-Miyaura coupling reactions. The naphthalene-1,8-diaminato (dan) group has also been employed to create robust organoboron compounds that show diminished Lewis acidity and are resistant to decomposition. researchgate.net

Potassium Trifluoroborates: Another important class of boronic acid derivatives is the potassium organotrifluoroborates (R-BF₃K). These salts are typically crystalline solids that are stable to air and moisture, making them easy to handle and store. sigmaaldrich.com They are readily prepared from the corresponding boronic acids or boronate esters by treatment with potassium hydrogen fluoride (KHF₂). bristol.ac.ukorganic-chemistry.org Potassium trifluoroborates serve as excellent partners in Suzuki-Miyaura coupling reactions, often exhibiting enhanced reactivity and providing a "slow-release" of the boronic acid under the reaction conditions, which helps to suppress side reactions like protodeboronation. organic-chemistry.orgnih.govnih.gov The use of potassium (2-fluoronaphthalen-1-yl)trifluoroborate would be a viable strategy to enhance the stability and handling of this compound in cross-coupling reactions.

| Derivative | Key Advantages | Typical Application |

| Boronate Esters (e.g., Pinacol Esters) | Increased stability, easier handling and purification. | Suzuki-Miyaura coupling. |

| Potassium Trifluoroborates | High stability to air and moisture, "slow-release" of boronic acid. | Suzuki-Miyaura coupling, especially for unstable boronic acids. organic-chemistry.orgnih.govnih.gov |

| MIDA Boronates | High stability, "slow-release" of boronic acid. | Iterative cross-coupling reactions. |

Influence of Fluorine Atom at Position 2 on the Reactivity Profile of this compound

The presence of the fluorine atom at the 2-position of the naphthalene ring, ortho to the boronic acid group, exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects.

Steric Effects: The fluorine atom, being positioned ortho to the boronic acid group, introduces steric hindrance around the reaction center. This steric bulk can influence the approach of the catalyst and other reagents to the boronic acid moiety. In the context of cross-coupling reactions, this steric hindrance can affect the rate of transmetalation. For some catalyst systems, increased steric bulk on the boronic acid can be detrimental to the reaction rate, while for others, it may have a minimal or even beneficial effect by promoting reductive elimination. Furthermore, steric effects can play a role in the stability of the boronic acid, potentially influencing the rate of protodeboronation. In some instances, ortho-substituents can destabilize the boronate anion, leading to faster protodeboronation.

The interplay of these electronic and steric factors makes the reactivity of this compound distinct from that of unsubstituted naphthalene-1-boronic acid or its isomers with fluorine at other positions. A thorough understanding of these effects is essential for the rational design of synthetic routes utilizing this compound and for the optimization of reaction conditions to achieve high yields and selectivities.

Electronic Effects (Inductive, Resonance)

The electronic character of this compound is profoundly influenced by the fluorine atom at the C2 position, which exerts both inductive and resonance effects on the boronic acid moiety at the C1 position.

The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density across the naphthalene ring system and, consequently, at the boron atom of the boronic acid. This increased electrophilicity or Lewis acidity of the boron center is a critical factor in many catalytic cycles. For instance, in reactions where the boronic acid acts as a Lewis acid catalyst, such as in dehydrative condensations, a more electron-deficient boron atom can more effectively activate substrates like alcohols or carboxylic acids. researchgate.net

Conversely, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as a positive resonance effect (+M or +R). chemicalbook.com This donation can partially counteract the inductive withdrawal. However, the positioning of the substituent is key. In nucleophilic aromatic substitution reactions, the powerful electron-withdrawing nature of fluorine can activate the aromatic ring for attack. researchgate.net

The acidity of a boronic acid, quantified by its pKa value, is a direct measure of these electronic effects. A lower pKa value indicates a stronger Lewis acid. The introduction of electron-withdrawing groups, like fluorine, generally lowers the pKa of arylboronic acids. chemicalbook.comchemdad.com

Table 1: Comparison of pKa Values for Selected Arylboronic Acids This table illustrates the influence of aromatic systems and electron-withdrawing substituents on the acidity of boronic acids.

| Compound | pKa | Rationale for Acidity |

|---|---|---|

| Phenylboronic acid | ~8.8 nih.govchemicalbook.comchemdad.com | Baseline acidity for a simple arylboronic acid. |

| 2-Fluorophenylboronic acid | ~8.3 chemicalbook.comunicornresin.pk | The ortho-fluoro group increases acidity through its inductive effect and potential H-bond stabilization. nih.gov |

Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature).

Steric Implications on Regio- and Stereoselectivity

The steric environment of this compound is dominated by the geometry of the naphthalene scaffold. Substituents at the C1 (alpha) and C8 (peri) positions are in close proximity, leading to significant steric repulsion known as the peri-effect. chemdad.comlookchem.comsci-hub.ru This strain forces the boronic acid group at C1 and the hydrogen atom at C8 to twist out of the naphthalene plane, distorting the local geometry.

The introduction of a fluorine atom at the C2 position adds further steric bulk in the immediate vicinity of the reactive boronic acid center. This crowded environment has profound implications for the compound's reactivity and selectivity in catalytic transformations.

Influence on Reactivity and Regioselectivity:

The steric hindrance around the boron atom can control the regioselectivity of a reaction by selectively blocking access to certain reaction sites. In cross-coupling reactions like the Suzuki-Miyaura coupling, the bulky naphthalene framework can dictate which of multiple reactive sites on a coupling partner is accessible to the palladium-boron complex. For instance, when coupling with a substrate containing multiple halide leaving groups, the sterically demanding nature of the 2-fluoronaphthyl group can favor reaction at the least hindered position.

This steric crowding can also impede the approach of reagents, potentially slowing down reaction rates compared to less hindered boronic acids like phenylboronic acid. However, this can be beneficial. For example, the steric bulk of ortho-substituents can prevent the coordination of amines to the boron atom in active catalytic species, thereby accelerating desired reactions like amidation. chembk.com Furthermore, the steric hindrance can suppress undesired side reactions, such as protodeborylation, which is a common issue with electron-deficient arylboronic acids.

Influence on Stereoselectivity:

In reactions that form chiral centers, the rigid and well-defined three-dimensional structure of this compound can be exploited to control stereoselectivity. The hindered rotation around the C-B bond and the C-C bond of the newly formed biaryl product means that specific rotational isomers (atropisomers) may be preferentially formed. The catalyst complex, bearing the bulky 2-fluoronaphthyl group, can selectively approach one face of a prochiral substrate, leading to an enantiomerically enriched product. The steric interactions in the transition state are often the determining factor for the observed stereochemical outcome.

Table 2: Structural Parameters Influencing Steric Hindrance in Naphthalene Derivatives This table highlights the structural distortions caused by peri-interactions, which are central to the steric profile of this compound.

| Compound Feature | Description | Implication for this compound |

|---|---|---|

| Peri-Interaction | Severe steric repulsion between substituents at the C1 and C8 positions of the naphthalene ring. chemdad.comlookchem.com | The B(OH)₂ group at C1 is sterically hindered by the H atom at C8, forcing it out of the ring plane. |

| Out-of-Plane Distortion | To alleviate peri-strain, substituents are pushed out of the aromatic plane, increasing dihedral angles. | This creates a well-defined, rigid 3D pocket around the boron center. |

| Ortho-Substituent Effect | The fluorine atom at C2 adds to the steric bulk around the C1-boronic acid group. | This further restricts access to the boron atom and can influence the preferred conformation for substrate binding. |

The combination of these steric factors makes this compound a potentially valuable tool for achieving high levels of regio- and stereocontrol in asymmetric catalysis and complex molecule synthesis.

Applications of 2 Fluoronaphthalene 1 Boronic Acid As a Synthetic Building Block

Construction of Complex Fluorinated Naphthalene (B1677914) Architectures

The presence of both a fluorine atom and a boronic acid group on the naphthalene scaffold makes 2-fluoronaphthalene-1-boronic acid a powerful tool for creating intricate fluorinated molecules. The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Synthesis of Substituted Naphthalene Derivatives

A primary application of this compound and its esters is in the synthesis of substituted naphthalene derivatives through transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise installation of aryl groups at the 2-position of the 1-fluoronaphthalene (B124137) core.

Research has demonstrated that 1-substituted naphthalene boronic esters, including the fluoro-substituted variant, can be effectively cross-coupled with various aryl halides. Current time information in Bangalore, IN. This process yields a range of 2-aryl-1-fluoronaphthalenes, molecules that are otherwise challenging to synthesize. Current time information in Bangalore, IN. The reaction typically proceeds by converting the boronic acid to a more reactive boronic ester, which then participates in the catalytic cycle with a palladium catalyst to form the desired biaryl product. The fluorine atom remains intact during this transformation, providing a site for further functionalization or to modulate the electronic properties of the final molecule.

Table 1: Synthesis of 2-Aryl-1-fluoronaphthalenes via Suzuki Coupling

| Naphthalene Precursor | Coupling Partner (Aryl Halide) | Product |

| 1-Fluoronaphthalene-2-boronic ester | 2-Nitrobromobenzene | 1-Fluoro-2-(2-nitrophenyl)naphthalene |

| 1-Fluoronaphthalene-2-boronic ester | 4-Chlorobenzonitrile | 1-Fluoro-2-(4-cyanophenyl)naphthalene |

| 1-Fluoronaphthalene-2-boronic ester | 3-Bromoanisole | 1-Fluoro-2-(3-methoxyphenyl)naphthalene |

Incorporation into Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is an essential precursor for the synthesis of complex, pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs). calpaclab.com These molecules are of significant interest in materials science and electronics due to their unique photophysical and electronic properties. dur.ac.uk The synthesis often involves a multi-step sequence where the boronic acid is first used in a Suzuki-Miyaura coupling to build a larger, non-cyclized biaryl system.

For instance, 2-(biphenyl-2-yl)-1-fluoronaphthalene can be prepared via a Suzuki-Miyaura coupling involving a 1-fluoronaphthalene derivative. rsc.org This intermediate is then subjected to an intramolecular cyclization reaction. Treatment with a Lewis acid like aluminum chloride (AlCl₃) can induce a defluorinative cyclization, where the C-F bond is cleaved to facilitate the formation of a new ring, yielding benzo[f]tetraphene, a type of PAH. rsc.org This strategy allows for the regioselective construction of benzene-fused triphenylene (B110318) frameworks. rsc.org The choice of the cyclization agent can even control which regioisomer of the final PAH is formed. rsc.org

Role in the Total Synthesis of Complex Molecules

The reactivity of this compound makes it a valuable component in the total synthesis of larger, more complex molecules, including those with potential biological activity or applications in agriculture.

Preparation of Fluorinated Analogues of Biologically Relevant Scaffolds (synthetic routes only)

Boronic acids are essential building blocks for creating molecules with potential biological activity. beilstein-journals.org The fluorinated naphthalene motif is a feature of various complex structures, and this compound provides a direct route to incorporate this unit. Synthetic routes have been developed where 2-aryl-1-fluoronaphthalenes, synthesized from their boronic ester precursors, undergo further reactions to form larger heterocyclic systems. Current time information in Bangalore, IN.

One such application is the synthesis of benzophenanthridine derivatives. Current time information in Bangalore, IN. These are complex, nitrogen-containing polycyclic structures that form the core of many biologically active alkaloids. The synthesis involves reacting a 2-aryl-1-fluoronaphthalene with a strong base like n-butyllithium, which initiates an anionic cyclization to construct the final heterocyclic framework. Current time information in Bangalore, IN. The ability to pre-install substituents on the aryl ring (via the initial Suzuki coupling) allows for the creation of a library of diverse benzophenanthridine analogues.

Precursors for Agro- and Specialty Chemicals

Fluorinated aromatic compounds are a significant class of molecules within the agrochemical industry, as the inclusion of fluorine can enhance efficacy and metabolic stability. acs.orgnih.gov 2-Fluoronaphthalene (B33398) itself is considered a valuable building block for the synthesis of agrochemicals and other specialty chemicals. lookchem.com Consequently, this compound serves as a key synthetic intermediate, providing a pathway to more complex fluorinated naphthalene derivatives that can be further elaborated into active agrochemical ingredients. nih.govlookchem.com

Synthetic routes focus on using the boronic acid handle to introduce other functional groups or to build the carbon skeleton required for a specific application. While direct conversion to a named commercial agrochemical is not detailed in readily available literature, its role as a precursor is established by the general importance of fluorinated aromatics in the field and the synthetic utility of the boronic acid group for constructing these target molecules. beilstein-journals.org

Utility in Advanced Materials Science

The use of this compound extends into materials science, primarily for the creation of novel organic materials with tailored electronic and photophysical properties. researchgate.net The resulting fluorinated PAHs and polymers are candidates for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The introduction of fluorine into a PAH can significantly alter its properties. It can lower the HOMO and LUMO energy levels, leading to enhanced resistance to aerial oxidation and improved stability for electronic applications. calpaclab.com Furthermore, fluorination can increase the solubility of large PAHs in organic solvents, which is a critical advantage for solution-based processing and device fabrication. calpaclab.com

By using this compound as a starting material, chemists can precisely place fluorine atoms in the final PAH structure. The synthesis of benzo[f]tetraphenes via defluorinative cyclization of 2-(biphenyl-2-yl)-1-fluoronaphthalenes is a prime example of creating functional materials. rsc.org These materials exhibit distinct optical properties that can be fine-tuned by adding different substituents, a task facilitated by the initial Suzuki coupling step. Additionally, 2-fluoronaphthalene derivatives can be incorporated into polymers or coatings to enhance thermal stability and chemical resistance. lookchem.com

Monomers for Polymer Synthesis

This compound is identified as a building block for advanced materials, including organic polymers. fluorochem.co.ukbldpharm.com Boronic acid derivatives are frequently employed as functional groups in the creation of sophisticated polymers and supramolecular assemblies. researchgate.net The boronic acid moiety is particularly useful for constructing polymers through reactions like Suzuki coupling, which forms carbon-carbon bonds to link monomer units.

The compound is listed among materials for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. bldpharm.com In this context, the defined geometry of the naphthalene scaffold and the reactive nature of the boronic acid group allow for the predictable assembly of extended, porous networks. Boronic acids can undergo reversible condensation reactions to form boroxine (B1236090) rings or boronate esters, which are key linkages in many COF structures.

Table 1: Role in Polymer Synthesis

| Application Area | Specific Role of this compound | Relevant Polymer Types |

|---|---|---|

| Advanced Polymers | Serves as a monomer or functional building block. fluorochem.co.ukbldpharm.com | Organic Polymers, Polymer Supported Reagents. fluorochem.co.uk |

| Covalent Organic Frameworks (COFs) | Acts as a rigid node for constructing porous networks. bldpharm.com | Boronate ester-linked COFs. |

Building Blocks for Organic Electronic Materials

The synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), is a key application area for this compound. bldpharm.com The electronic properties of materials used in OLEDs are critical for their performance, and the incorporation of fluorinated aromatic structures like 2-fluoronaphthalene can be used to tune these properties. The fluorine atom's high electronegativity can influence the energy levels (HOMO/LUMO) of the resulting material, which in turn affects charge injection, transport, and emission characteristics.

This compound is explicitly categorized as a building block for OLED materials and other electronic materials. bldpharm.com Its role is typically as a precursor in cross-coupling reactions to synthesize larger, conjugated molecules that form the active layers in electronic devices. The naphthalene core contributes to the material's thermal stability and charge-transport capabilities. Related fluoronaphthalene compounds are also utilized in the development of OLED materials. ambeed.com

Components for Fluorescent Dyes and Probes

This compound is classified as a chemical for use in photochemistry and fluorescence applications, including the development of fluorescent dyes and polyaromatic systems. fluorochem.co.uk Naphthalene-based boronic acids are a well-established class of compounds used to create fluorescent sensors. nih.gov

The general mechanism for these sensors involves the boronic acid group acting as a recognition site for molecules containing diol functionalities, such as carbohydrates. nih.gov The binding of a diol to the boronic acid alters the electronic environment of the naphthalene fluorophore, leading to a detectable change in its fluorescence intensity—either an increase ('turn-on') or a decrease ('turn-off'). nih.govnih.gov This principle allows for the detection of biologically important molecules like sugars. nih.gov

Furthermore, the fluorine atom in this compound can serve as a reporter in ¹⁹F NMR spectroscopy, providing an alternative method for sensing and analysis. researchgate.net

Table 2: Applications in Fluorescence

| Application | Principle of Operation | Target Analytes |

|---|---|---|

| Fluorescent Sensors | The boronic acid group binds to diols, modulating the fluorescence of the naphthalene core. nih.govnih.gov | Carbohydrates, saccharides, and other diol-containing compounds. nih.gov |

| ¹⁹F NMR Probes | The fluorine atom provides a distinct signal for NMR-based detection of binding events. researchgate.net | Various bioanalytes, including monosaccharides and nucleotides. researchgate.net |

Applications in Asymmetric Synthesis

While specific examples of asymmetric synthesis directly employing chiral variants of this compound are not detailed in the provided search results, the compound belongs to a class of molecules central to research in this field. A significant area of modern organic chemistry is the development of new methods for the asymmetric synthesis of organofluorine compounds that also contain a boronic acid group. su.se The goal of such research is to create chiral molecules where both a fluorine atom and a B(OH)₂ group are attached to the same stereogenic carbon center. su.se

Organoboron compounds are exceptionally important in stereoselective synthesis, particularly in catalytic cross-coupling and allylboration reactions. su.sediva-portal.org The development of catalytic methods to produce chiral organoboron compounds is a key focus. For instance, related asymmetric reactions, such as the rhodium-catalyzed conjugate addition of other fluorinated arylboronic acids, are used to generate chiral products with high enantioselectivity. d-nb.info This highlights the potential utility of this compound as a substrate in the development of new asymmetric methodologies, where the resulting chiral fluorinated naphthalene structures could be valuable intermediates for pharmaceuticals and advanced materials. su.se

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Confirmation

NMR spectroscopy is a cornerstone for the structural confirmation of 2-Fluoronaphthalene-1-boronic acid, with various nuclei providing specific insights.

¹H NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns are indicative of the substitution pattern.